molecular formula C20H10Cl4N2O2 B11548614 2,4-dichloro-6-[(E)-{[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol

2,4-dichloro-6-[(E)-{[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol

Cat. No.: B11548614
M. Wt: 452.1 g/mol
InChI Key: JFLAOPPWPZPLCN-UHFFFAOYSA-N
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Description

2,4-dichloro-6-[(E)-{[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-6-[(E)-{[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol typically involves multi-step reactions. One common method includes the reaction of 2,4-dichlorophenol with 4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)benzaldehyde under specific conditions to form the desired product. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-6-[(E)-{[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

2,4-dichloro-6-[(E)-{[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-dichloro-6-[(E)-{[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol involves its interaction with specific molecular targets and pathways. The compound’s chlorine atoms and benzoxazole moiety play crucial roles in its reactivity and binding affinity. It may act by inhibiting enzymes or interacting with cellular receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dichloro-6-[(E)-{[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol is unique due to its specific combination of chlorine atoms and benzoxazole moiety, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C20H10Cl4N2O2

Molecular Weight

452.1 g/mol

IUPAC Name

2,4-dichloro-6-[[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]iminomethyl]phenol

InChI

InChI=1S/C20H10Cl4N2O2/c21-11-1-4-18-17(7-11)26-20(28-18)14-8-13(2-3-15(14)23)25-9-10-5-12(22)6-16(24)19(10)27/h1-9,27H

InChI Key

JFLAOPPWPZPLCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N=CC2=C(C(=CC(=C2)Cl)Cl)O)C3=NC4=C(O3)C=CC(=C4)Cl)Cl

Origin of Product

United States

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